1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride
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Overview
Description
1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of benzophenone with methylamine, followed by reduction with lithium aluminum hydride to yield the desired product . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride
- 1,1-Diphenyl-2-methyl-3-(di-1-methoxyethyl)aminopropanol hydrochloride
Comparison
Compared to similar compounds, 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride exhibits distinct reactivity and biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
14185-05-8 |
---|---|
Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H |
InChI Key |
OGVDEACSYKRHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Related CAS |
33860-73-0 (Parent) |
Origin of Product |
United States |
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